molecular formula C10H17N7O8S B1146350 Gonyautoxin 2 CAS No. 60508-89-6

Gonyautoxin 2

Cat. No. B1146350
CAS RN: 60508-89-6
M. Wt: 395.35
InChI Key:
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Description

Gonyautoxin 2 is an organic heterotricyclic compound and a paralytic shellfish toxin . It is a marine metabolite and is part of the group of saxitoxins, a large group of neurotoxins .


Synthesis Analysis

Gonyautoxin 2 can be synthesized from L-serine methyl ester, via gonyautoxin 3. In this process, the L-serine methyl ester is treated with aldehyde, so that it can react to close the ring structure. The formed allyl is deprotected by the addition of SO3CH2CCl3 .


Molecular Structure Analysis

The molecular formula of Gonyautoxin 2 is C10H17N7O8S . As part of the group of saxitoxins, the gonyautoxins have their structure based on the 2,6-diamino-4-methyl-pyrollo [1,2-c]-purin-10-ol skeleton .


Chemical Reactions Analysis

The different molecules of Gonyautoxin only differ from each other by their substituents, some of them only by a mere stereoisomerism such as GTX-2 and GTX-3 .

Scientific Research Applications

Surface-Enhanced Raman Spectroscopy (SERS) Detection

Gonyautoxin 2 has been used in the optimization of detection conditions for surface-enhanced Raman spectroscopy (SERS) of single-stranded DNA (ssDNA) in different buffers . The study explored the interaction between gonyautoxin (GTX1/4) and its aptamer, GO18 . This provides a basis for subsequent application of SERS in the detection of ssDNA, as well as the binding of small toxins and aptamers .

Neuroblastoma Cell Bioassay

Gonyautoxin 2 has been evaluated in the neuroblastoma cell bioassay . This bioassay is used to assess the toxicity of various substances, and the data collected can support and extend previous information collected with the mouse bioassay and HPLC .

Toxicological Evaluation

Gonyautoxin 2 has been included in the toxicological evaluation of major paralytic shellfish poisoning (PSP) toxins . The relative toxicities of these toxins were compared with the United States Food and Drug Administration standard reference saxitoxin .

Oral Administration to Mice

The median lethal doses of gonyautoxin 2 by oral administration to mice have been determined and compared with toxicities via intraperitoneal injection . This helps in understanding the toxicity levels of the toxin when administered through different routes .

Interaction with DNA

Gonyautoxin 2 has been studied for its interaction with DNA . The characteristic peaks of GO18 and its G-quadruplex were detected in four different buffer solutions . The change in peak intensity confirmed that the binding site between GTX1/4 and GO18 was in the G-quadruplex plane .

Detection of ssDNA

Gonyautoxin 2 has been used in the detection of single-stranded DNA (ssDNA) . The study aimed to optimize the detection conditions for surface-enhanced Raman spectroscopy (SERS) of ssDNA in four different buffers and explore the interaction between gonyautoxin (GTX1/4) and its aptamer, GO18 .

properties

IUPAC Name

[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4+,5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSXTTJGWGCRRR-XXKOCQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonyautoxin 2

CAS RN

60508-89-6
Record name Gonyautoxin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60508-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gonyautoxin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060508896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonyautoxin� II from dinoflagellate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GONYAUTOXIN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU77Z3NY6Z
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